An In-depth Technical Guide to 3-(4-bromobenzoyl)thiophene
An In-depth Technical Guide to 3-(4-bromobenzoyl)thiophene
Prepared by: Gemini, Senior Application Scientist
Introduction
3-(4-bromobenzoyl)thiophene is a diaryl ketone featuring a thiophene ring linked to a 4-bromophenyl group via a carbonyl bridge. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. The thiophene nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its bioisosteric relationship with the benzene ring and its ability to engage in various biological interactions.[1][2] The presence of a bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, making 3-(4-bromobenzoyl)thiophene a versatile intermediate for the synthesis of complex organic molecules and potential drug candidates.[3] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its broader applications.
Chemical Identity and Structure
A precise understanding of the molecule's structure and fundamental identifiers is critical for any scientific investigation.
Molecular Structure
The structure of 3-(4-bromobenzoyl)thiophene is characterized by a central carbonyl group connecting the 3-position of a thiophene ring to a phenyl ring, which is substituted with a bromine atom at the 4-position.
Caption: Molecular structure of 3-(4-bromobenzoyl)thiophene.
Identifiers
| Identifier | Value | Source |
| IUPAC Name | (4-bromophenyl)(thiophen-3-yl)methanone | N/A |
| CAS Number | 187963-92-4 | [4] |
| Molecular Formula | C₁₁H₇BrOS | [4] |
| Molecular Weight | 267.14 g/mol | [4] |
| InChIKey | VZMWiUSWJDLHQP-UHFFFAOYSA-N | N/A |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CSC=C2)Br | N/A |
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in synthesis and material design.
Summary of Properties
| Property | Value | Notes |
| Physical State | Solid | Typically a powder or crystalline solid. |
| Melting Point | 118.0 - 119.5 °C | A sharp melting point indicates high purity.[5] |
| Boiling Point | Not available | Likely high due to molecular weight and polarity. |
| Solubility | Insoluble in water.[6] Slightly soluble in chloroform and methanol.[6] Soluble in common organic solvents like THF, CH₂Cl₂, and acetone.[5][7] | The polarity of the carbonyl group and the aromatic rings dictate its solubility profile. |
Stability and Storage
3-(4-bromobenzoyl)thiophene is generally stable under standard laboratory conditions. However, like many aromatic compounds, it may be sensitive to light.[6] It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[6]
Spectroscopic Characterization
Spectroscopic data provides a fingerprint for the molecule, allowing for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak.
-
¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum would be expected to show signals corresponding to the protons on the thiophene and bromophenyl rings. The aromatic region (typically 7.0-8.5 ppm) will contain a complex pattern of multiplets. The protons on the thiophene ring will appear as distinct signals, and the protons on the bromophenyl ring will exhibit a characteristic AA'BB' system (two doublets).
-
¹³C-NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon is typically found significantly downfield (around 180-200 ppm). The aromatic carbons of both rings will appear in the 120-145 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for 3-(4-bromobenzoyl)thiophene include:
-
~3100 cm⁻¹: C-H stretching of the aromatic rings.[8]
-
1630-1680 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretching vibration.
-
1400-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1000-1200 cm⁻¹: C-Br stretching vibration.
-
~700-900 cm⁻¹: C-S stretching and C-H out-of-plane bending vibrations characteristic of the thiophene ring.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For 3-(4-bromobenzoyl)thiophene, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected molecular ion peaks would be at m/z 266 and 268.
Synthesis and Purification
The synthesis of 3-(4-bromobenzoyl)thiophene is typically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.
Synthetic Pathway
The reaction involves the acylation of thiophene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Synthetic workflow for 3-(4-bromobenzoyl)thiophene.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to an inert, dry solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. The reaction is performed under an inert atmosphere (nitrogen) to prevent moisture from entering the system. Cooling is necessary to control the exothermic reaction.
-
-
Addition of Acylating Agent: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in dry dichloromethane and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the acylium ion-Lewis acid complex.
-
Addition of Thiophene: Add thiophene (1.0 equivalent), dissolved in a small amount of dry dichloromethane, dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Quenching: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates any remaining reactants.
-
Trustworthiness: This quenching step is a self-validating system. The vigorous reaction with ice/acid confirms the presence of the Lewis acid complex, and the subsequent phase separation allows for the extraction of the organic product.
-
-
Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution (to neutralize any remaining acid), then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purification Methodology
The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate. Column chromatography on silica gel can also be employed for higher purity if needed.
Applications in Research and Development
3-(4-bromobenzoyl)thiophene serves as a valuable building block in several areas of chemical research:
-
Medicinal Chemistry: The thiophene core is a "privileged scaffold" in drug discovery.[1] This intermediate can be used to synthesize a variety of derivatives for biological screening. The bromophenyl moiety is a key pharmacophore in several kinase inhibitors and other therapeutic agents. The bromine atom allows for the introduction of other functional groups via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[3]
-
Materials Science: Thiophene-based molecules are fundamental components of organic electronic materials, including conducting polymers and organic light-emitting diodes (OLEDs).[10] The ability to functionalize 3-(4-bromobenzoyl)thiophene allows for the fine-tuning of the electronic and photophysical properties of new materials.
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